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Abstract
CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular

signal-regulated kinase 1 and 2 (ERK1/2).[1] By covalently binding to a cysteine residue within

the ATP-binding site of ERK1/2, CC-90003 effectively blocks the kinase activity, leading to the

inhibition of the downstream signaling cascade of the mitogen-activated protein kinase (MAPK)

pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and

differentiation, and its aberrant activation is a hallmark of many human cancers, particularly

those with BRAF or RAS mutations.[2][4] Preclinical studies have demonstrated the anti-

proliferative activity of CC-90003 in various cancer cell lines and in vivo tumor models.[4][5]

However, a Phase Ia clinical trial in patients with relapsed or refractory BRAF or RAS-mutant

tumors was terminated due to a lack of objective responses, an unfavorable pharmacokinetic

profile, and unanticipated neurotoxicity.[1] This guide provides a comprehensive overview of

the mechanism of action of CC-90003, summarizing key preclinical and clinical data, and

detailing the experimental protocols used for its characterization.

Core Mechanism of Action: Irreversible Inhibition of
ERK1/2
CC-90003 acts as a covalent inhibitor of ERK1 and ERK2, which are the terminal kinases in

the MAPK/ERK signaling cascade.[4] The MAPK pathway is a highly conserved signaling
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module that transduces extracellular signals from growth factors and mitogens to the nucleus,

ultimately regulating gene expression and critical cellular processes.[4]

The MAPK/ERK Signaling Pathway
The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases

(RTKs) at the cell surface. This leads to the recruitment and activation of the small GTPase

RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-

RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity

kinases MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1 and

ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187

in ERK2).[4]

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates,

including transcription factors, leading to changes in gene expression that promote cell

proliferation, prevent apoptosis, and facilitate differentiation.[4] Dysregulation of this pathway,

often through activating mutations in BRAF or RAS, is a major driver of oncogenesis in a

variety of cancers.[4]
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Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of CC-90003.
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Covalent Binding to ERK1/2
CC-90003 was designed to form a covalent bond with a non-catalytic cysteine residue located

in the ATP-binding pocket of both ERK1 and ERK2.[2] This irreversible binding locks the kinase

in an inactive conformation, thereby preventing the phosphorylation of its downstream

substrates.[2] Mass spectrometry analysis has confirmed that CC-90003 covalently binds to

Cys183 of ERK1 and Cys164 of ERK2.[2]

Preclinical Data
The preclinical activity of CC-90003 was extensively characterized through a series of in vitro

and in vivo studies.

Kinase Selectivity
The selectivity of CC-90003 was evaluated against a large panel of kinases to determine its

specificity for ERK1/2.

Assay Type
Total Kinases
Tested

Kinases with >80%
Inhibition by 1 µM
CC-90003

Off-Target Kinases
with >80%
Inhibition

258-Kinase

Biochemical Assay
258 17

Not specified in detail,

but further analysis

identified KDR, FLT3,

and PDGFRα as

significant off-targets.

[4]

ActivX Cellular Kinase

Screening (A375

cells)

194
5 (ERK1, ERK2,

MKK4, MKK6, FAK)
MKK4, MKK6, FAK[4]

Combined Assays

(Biochemical, Cellular,

Mass Spectrometry)

347
ERK1, ERK2, KDR,

FLT3, PDGFRα

KDR, FLT3,

PDGFRα[3][4]

Table 1: Kinase Selectivity Profile of CC-90003.[3][4]
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In Vitro Potency
CC-90003 demonstrated potent inhibition of ERK1 and ERK2 in biochemical assays and

antiproliferative activity in various cancer cell lines.

Assay Type Target/Cell Line IC50 / GI50

Biochemical Assay ERK1, ERK2 10 - 20 nM[4]

3-Day Proliferation Assay 240 cancer cell lines

Potent activity in various tumor

types, particularly BRAF-

mutant lines.[4]

25 of 27 BRAF-mutant cell

lines
GI50 < 1 µM[4]

Table 2: In Vitro Potency of CC-90003.[4]

In Vivo Efficacy
The antitumor activity of CC-90003 was evaluated in xenograft models of human cancer.
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Xenograft Model Cancer Type Dosing Regimen
Tumor Growth
Inhibition (TGI)

HCT-116 Colorectal Cancer
12.5 mg/kg b.i.d. to

100 mg/kg q.d.

Dose-dependent

inhibition. 50 mg/kg

q.d. was the minimally

efficacious dose

demonstrating 65%

TGI.[5][6]

KRAS-mutant PDX

models

Pancreatic, Lung,

Colorectal Cancer
Not specified

Inhibition of tumor

growth observed.[4]

KRAS-mutant Lung

Cancer PDX model

(with Docetaxel)

Lung Cancer

CC-90003 (50 mg/kg

equivalent) +

Docetaxel (15 mg/kg)

Full tumor regression

and prevention of

regrowth after

treatment cessation.

[4]

Table 3: In Vivo Efficacy of CC-90003.[4][5][6]

Clinical Data
A Phase Ia, first-in-human, dose-escalation study of CC-90003 was conducted in patients with

relapsed or refractory solid tumors harboring BRAF or RAS mutations (NCT02313012).[1][7]
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Parameter Value

Number of Patients 19[1]

Tumor Types
KRAS-mutant (n=15), NRAS-mutant (n=1),

BRAF-mutant (n=3)[1]

Dosing Regimen
Oral, escalating doses from 20 to 160 mg/day

on a 21/28 day cycle.[1]

Maximum Tolerated Dose (MTD) 120 mg/day[1]

Dose-Limiting Toxicities (at 160 mg)
Grade 3 transaminase elevations (n=2), Grade

3 hypertension (n=1)[1]

Common Adverse Events (≥3 patients)

Asthenia, fatigue, anorexia, nausea/vomiting,

diarrhea, transaminase elevations, dizziness,

gait disturbance, paresthesias.[1]

Objective Responses (RECIST 1.1) None observed.[1]

Pharmacodynamic Endpoint
≥80% reduction of free ERK in peripheral blood

mononuclear cells at doses ≥ 80 mg/day.[1]

Reason for Termination

Lack of objective responses, unfavorable

pharmacokinetic profile, and unanticipated

neurotoxicity.[1]

Table 4: Summary of Phase Ia Clinical Trial of CC-90003.[1][7]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of CC-90003, based on the procedures described in Aronchik et al., Mol Cancer Res 2019.[4]

Kinase Selectivity Assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://search.library.uq.edu.au/discovery/fulldisplay?docid=cdi_unpaywall_primary_10_3892_etm_2020_8454&context=PC&vid=61UQ_INST:61UQ&lang=en&adaptor=Primo%20Central&tab=61UQ_All&query=creator%2Cexact%2CWaye%2C%20Anita%20A.%20%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c219t-5efc78a9399338876c213f2e19bc4792dd1472fdf42d046e2e0eea07ac7d7fe43&offset=0
https://www.wisdomlib.org/concept/erk-signaling-pathway
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

258-Kinase Biochemical Assay ActivX Cellular Kinase Screening
(A375 Cells) Mass Spectrometry Assay

Data Integration and Analysis

Identification of Off-Target Kinases

End

Click to download full resolution via product page

Figure 2: Workflow for determining the kinase selectivity of CC-90003.

4.1.1. 258-Kinase Biochemical Assay Panel

Objective: To determine the inhibitory activity of CC-90003 against a broad panel of purified

kinases.

Procedure:

A panel of 258 purified human kinases was utilized.

Kinase activity was measured using a radioisotope-based filter binding assay

([γ-33P]ATP).

CC-90003 was tested at a concentration of 1 µM.
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The percentage of kinase activity inhibition was calculated relative to a DMSO control.

4.1.2. ActivX Cellular Kinase Screening

Objective: To assess the inhibition of endogenous kinases by CC-90003 in a cellular context.

Procedure:

A375 (BRAF V600E-mutant melanoma) cells were treated with 1 µM CC-90003 or DMSO

for a specified time.

Cell lysates were prepared, and active kinases were labeled with a desthiobiotin-ATP

probe (KiNativ).

Labeled kinases were enriched on streptavidin beads.

The relative abundance of each kinase in the CC-90003-treated versus DMSO-treated

samples was quantified by mass spectrometry.

A reduction in the signal for a particular kinase in the CC-90003-treated sample indicated

inhibition.

Cell Proliferation Assay
Objective: To evaluate the antiproliferative effect of CC-90003 on a panel of cancer cell lines.

Procedure:

240 cancer cell lines were seeded in 96-well plates at their optimal densities.

After 24 hours, cells were treated with a range of concentrations of CC-90003 or DMSO

control.

Cells were incubated for 72 hours.

Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay

(Promega).
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The concentration of CC-90003 that caused a 50% reduction in cell growth (GI50) was

calculated for each cell line.

In Vivo HCT-116 Xenograft Model
Objective: To determine the in vivo antitumor efficacy of CC-90003.

Procedure:

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT-116 cells.

When tumors reached a volume of approximately 100-150 mm³, mice were randomized

into treatment and vehicle control groups.

CC-90003 was administered orally at various doses and schedules (e.g., once daily [q.d.]

or twice daily [b.i.d.]).

Tumor volumes were measured with calipers at regular intervals, and tumor volume was

calculated using the formula: (length x width²) / 2.

Animal body weights were monitored as a measure of toxicity.

Tumor growth inhibition (TGI) was calculated at the end of the study.

ERK Occupancy Assay
Objective: To measure the direct binding of CC-90003 to ERK in cells or tissues.

Procedure:

A proprietary ELISA-based assay was developed.

The assay quantified the amount of ERK that was not bound by CC-90003 ("free ERK").

This was used to assess target engagement in peripheral blood mononuclear cells from

patients in the Phase Ia clinical trial.

Conclusion
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CC-90003 is a well-characterized, potent, and selective covalent inhibitor of ERK1/2. Its

mechanism of action through irreversible binding to its targets translates to significant antitumor

activity in preclinical models of cancers with MAPK pathway activation. However, the lack of

clinical efficacy and the emergence of neurotoxicity at therapeutic doses led to the

discontinuation of its clinical development. The comprehensive data generated for CC-90003,

from detailed mechanistic studies to clinical evaluation, provides valuable insights for the future

design and development of ERK inhibitors and other targeted cancer therapies. The detailed

experimental protocols provided herein serve as a valuable resource for researchers in the

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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